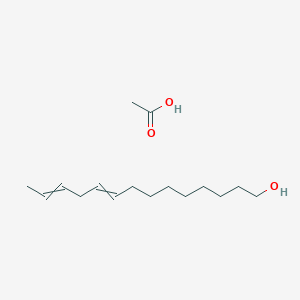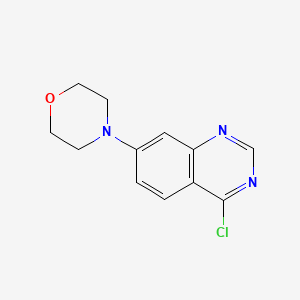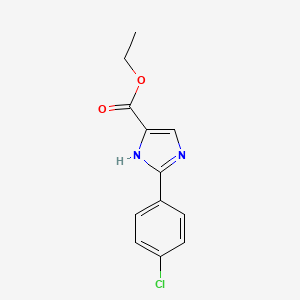![molecular formula C12H17ClN2O B1424431 2-Chloro-4-[(2,2-dimethylpropyl)amino]benzamide CAS No. 1250116-60-9](/img/structure/B1424431.png)
2-Chloro-4-[(2,2-dimethylpropyl)amino]benzamide
Overview
Description
2-Chloro-4-[(2,2-dimethylpropyl)amino]benzamide is a chemical compound with the CAS Number: 1250116-60-9 . It has a molecular weight of 240.73 . It is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for 2-Chloro-4-[(2,2-dimethylpropyl)amino]benzamide is 1S/C12H17ClN2O/c1-12(2,3)7-15-8-4-5-9(11(14)16)10(13)6-8/h4-6,15H,7H2,1-3H3,(H2,14,16) .Scientific Research Applications
Pharmaceutical Industry
2-Chloro-4-[(2,2-dimethylpropyl)amino]benzamide: is a benzamide derivative, a class of compounds widely used in the pharmaceutical industry. Benzamides are integral to the structure of various therapeutic agents, including antidiarrheals like loperamide, analgesics such as acetaminophen, local anesthetics like lidocaine, cholesterol-lowering drugs such as atorvastatin, and antihypertensive medications like valsartan .
Synthesis of Therapeutic Agents
This compound serves as an intermediate in the synthesis of therapeutic agents. The process involves the reaction between carboxylic acids and amines, which is a critical step in producing amide compounds found in drugs used for treating cancer, hypercholesterolemia, and juvenile hyperactivity .
Green Chemistry
The synthesis of benzamide derivatives, including 2-Chloro-4-[(2,2-dimethylpropyl)amino]benzamide , can be achieved through green chemistry approaches. This involves using eco-friendly processes like ultrasonic irradiation and Lewis acidic ionic liquids immobilized on diatomite earth, which offer a mild, efficient, and high-yielding pathway for the preparation of these compounds .
Antioxidant and Antibacterial Activities
Benzamide derivatives exhibit significant antioxidant and antibacterial activities. They have been synthesized and tested for their ability to scavenge free radicals, chelate metals, and inhibit the growth of various bacteria. These properties make them valuable for medical and industrial applications .
Anti-Cancer Research
Specific benzamide derivatives have been extensively studied for their potential as anti-cancer drugs. They show promise in inhibiting the activity of protein kinases involved in tumor growth and angiogenesis, making them potential candidates for cancer treatment.
Industrial Applications
Apart from their medical uses, benzamide compounds, including 2-Chloro-4-[(2,2-dimethylpropyl)amino]benzamide , are utilized in industries such as paper, plastic, and rubber. They play a role in improving the properties of materials used in these sectors .
properties
IUPAC Name |
2-chloro-4-(2,2-dimethylpropylamino)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-12(2,3)7-15-8-4-5-9(11(14)16)10(13)6-8/h4-6,15H,7H2,1-3H3,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMABOGZTVOOOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1=CC(=C(C=C1)C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-[(2,2-dimethylpropyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-propanoic acid hydrochloride](/img/structure/B1424350.png)






![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-propyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1424358.png)


![4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine](/img/structure/B1424362.png)

